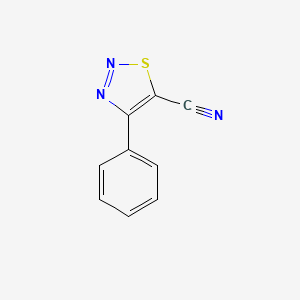![molecular formula C21H26N2O5S B14465156 4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate CAS No. 70353-84-3](/img/structure/B14465156.png)
4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate is a complex organic compound It is characterized by the presence of an indolium core, an ethoxy group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate typically involves multiple steps. The process begins with the preparation of the indolium core, followed by the introduction of the ethoxy group and the aniline moiety. Common reagents used in these reactions include ethyl iodide, aniline, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. Industrial methods may also incorporate purification steps such as crystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-2-yl)ethenyl]aniline: This compound shares a similar indolium core but differs in the substituents attached to the core structure.
4-ethoxy-N-[2-(1,3,3-trimethylindol-2-yl)ethenyl]aniline: This compound is similar but lacks the hydrogen sulfate group.
Uniqueness
4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate is unique due to its specific combination of functional groups and the presence of the hydrogen sulfate moiety
Propiedades
Número CAS |
70353-84-3 |
|---|---|
Fórmula molecular |
C21H26N2O5S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate |
InChI |
InChI=1S/C21H24N2O.H2O4S/c1-5-24-17-12-10-16(11-13-17)22-15-14-20-21(2,3)18-8-6-7-9-19(18)23(20)4;1-5(2,3)4/h6-15H,5H2,1-4H3;(H2,1,2,3,4) |
Clave InChI |
RBFKGNGDEXCCMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



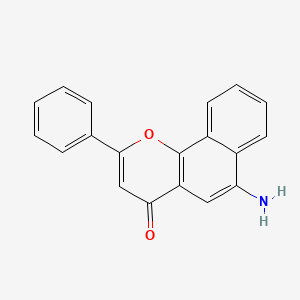
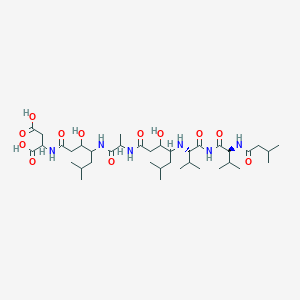

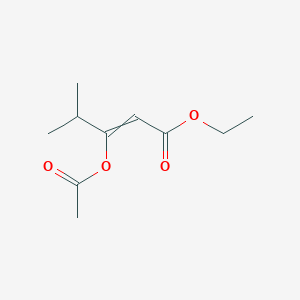

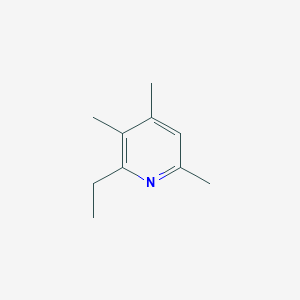
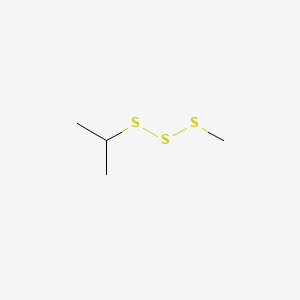
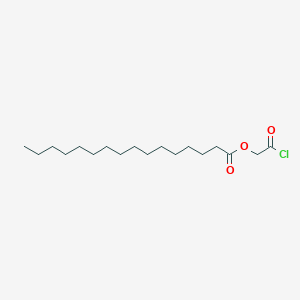
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)


![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
